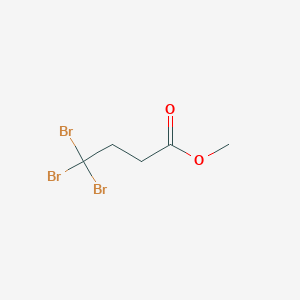
Methyl 4,4,4-tribromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4,4-tribromobutanoate: is an organic compound with the molecular formula C5H7Br3O2 It is a derivative of butanoic acid, where three bromine atoms are attached to the fourth carbon atom, and the carboxylic acid group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4,4,4-tribromobutanoate can be synthesized through the bromination of methyl butanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the fourth carbon atom.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where methyl butanoate is mixed with bromine and a catalyst. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize the yield and purity of the product. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Methyl 4,4,4-tribromobutanoate can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form methyl 4-bromobutanoate or methyl butanoate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxide (NaOR) in solvents like ethanol or water.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Substitution: Products like methyl 4-hydroxybutanoate, methyl 4-aminobutanoate, or methyl 4-alkoxybutanoate.
Reduction: Methyl 4-bromobutanoate or methyl butanoate.
Elimination: Alkenes such as methyl 3-bromobut-2-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4,4-tribromobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of methyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and reducing agents. The bromine atoms on the fourth carbon atom make it highly reactive towards nucleophilic substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromobutanoate: A compound with a single bromine atom on the fourth carbon atom.
Methyl 4,4-dibromobutanoate: A compound with two bromine atoms on the fourth carbon atom.
Methyl 4-chlorobutanoate: A compound with a chlorine atom on the fourth carbon atom.
Comparison:
Reactivity: Methyl 4,4,4-tribromobutanoate is more reactive than its mono- and dibrominated counterparts due to the presence of three bromine atoms, which increase its electrophilicity.
Applications: While all these compounds are used in organic synthesis, this compound’s higher reactivity makes it more suitable for specific reactions requiring strong electrophiles.
Uniqueness: The presence of three bromine atoms in this compound provides unique reactivity patterns and potential for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
62160-37-6 |
|---|---|
Molekularformel |
C5H7Br3O2 |
Molekulargewicht |
338.82 g/mol |
IUPAC-Name |
methyl 4,4,4-tribromobutanoate |
InChI |
InChI=1S/C5H7Br3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 |
InChI-Schlüssel |
DMDKGFSHBDXCHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
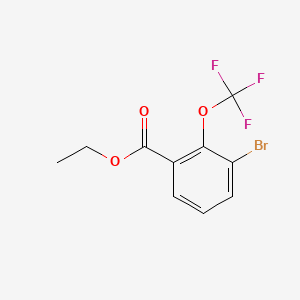
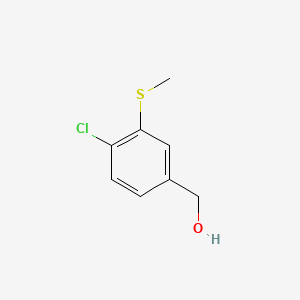
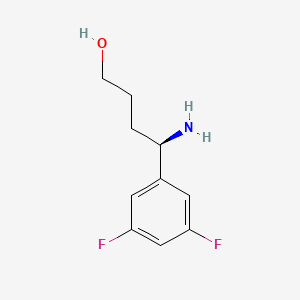
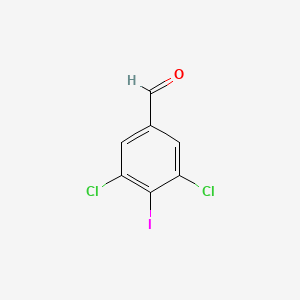
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
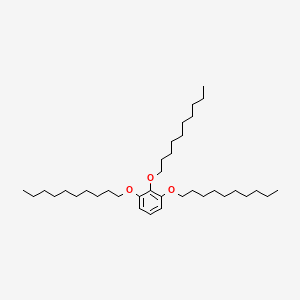
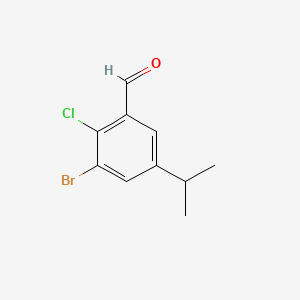
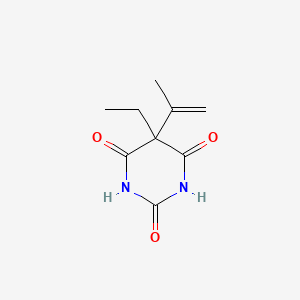


![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
